(2,6-Dimethyloxan-4-yl)hydrazine dihydrochloride
Description
Properties
IUPAC Name |
(2,6-dimethyloxan-4-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-5-3-7(9-8)4-6(2)10-5;;/h5-7,9H,3-4,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNNYVIJDJKADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126160-11-8 | |
| Record name | (2,6-dimethyloxan-4-yl)hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of (2,6-Dimethyloxan-4-yl)hydrazine dihydrochloride involves several steps. One common synthetic route includes the reaction of 2,6-dimethyloxan-4-yl hydrazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
(2,6-Dimethyloxan-4-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₇H₁₈Cl₂N₂O
- CAS Number : 1178549-79-5
- Molecular Weight : 195.15 g/mol
- Structure : The compound features a hydrazine moiety attached to a dimethyloxane group, which contributes to its unique properties.
Cancer Research
Recent studies have indicated that (2,6-Dimethyloxan-4-yl)hydrazine dihydrochloride may act as an inhibitor of the MAPK signaling pathway. This pathway is often dysregulated in various cancers, including melanoma and colon cancer. The inhibition of this pathway can suppress the growth of cancer cells harboring mutations in the B-Raf or Ras genes. Preclinical studies have demonstrated that compounds targeting this pathway can enhance the efficacy of existing cancer therapies and overcome resistance mechanisms .
Antioxidant Activity
The compound has shown promising antioxidant properties, which are essential for mitigating oxidative stress-related diseases. By scavenging free radicals, it may protect cellular components from damage, thus playing a role in the prevention of conditions like cardiovascular diseases and neurodegenerative disorders .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy has been compared favorably to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 1: Cancer Cell Line Studies
A study published in Clinical Cancer Research evaluated the effects of this compound on BRAF-mutant melanoma cell lines. The results demonstrated a significant reduction in cell viability when treated with the compound compared to control groups. This suggests its potential as an adjunct therapy in treating resistant forms of melanoma .
Case Study 2: Antioxidant Efficacy
In a comparative study assessing various compounds for antioxidant activity, this compound displayed superior performance in DPPH scavenging assays. The IC50 value was determined to be significantly lower than that of many established antioxidants .
Mechanism of Action
The mechanism of action of (2,6-Dimethyloxan-4-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Structural Analogues: Dimethyloxan-Based Hydrazine Salts
(2,2-Dimethyloxan-4-yl)hydrazine Hydrochloride
Aromatic Hydrazine Derivatives
- 2,6-Dichlorophenylhydrazine Hydrochloride
- Substituents : Chlorine atoms at the 2- and 6-positions create strong electron-withdrawing effects, increasing acidity and reducing stability compared to the electron-donating methyl groups in the dimethyloxan derivative.
Applications : Used in pyrazole synthesis (e.g., anti-inflammatory agents), whereas the dimethyloxan derivative is more suited for oxygen-rich heterocycles.
4-Methoxyphenylhydrazine Hydrochloride
- Molecular Formula : C₇H₉ClN₂O
- Key Differences :
- The methoxy group enhances nucleophilicity, making it reactive in condensation reactions (e.g., indole synthesis). The dimethyloxan derivative’s cyclic ether group offers rigidity, influencing its role in supramolecular chemistry.
Stability and Reactivity Trends
Diphenyl-dibenzylhydrazine Dihydrochloride
1,1-Dimethyl Hydrazine
Data Tables
Table 1: Structural and Physical Properties
Table 2: Stability and Reactivity
Biological Activity
(2,6-Dimethyloxan-4-yl)hydrazine dihydrochloride is a chemical compound characterized by a hydrazine functional group, which is known for its reactivity and potential biological activity. This compound is primarily encountered as a dihydrochloride salt, enhancing its solubility and stability in various applications. The molecular formula of this compound is CHClNO, with a molecular weight of 217.13 g/mol.
Chemical Structure and Properties
The structural features of this compound include an oxane structure combined with a hydrazine moiety. This unique combination may confer distinct reactivity and biological properties compared to other similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 217.13 g/mol |
| Solubility | Soluble in water |
| Appearance | White crystalline solid |
The biological activity of this compound is largely attributed to the hydrazine moiety, which can participate in various biochemical reactions. Hydrazines are known to exhibit a range of biological effects, including:
- Antitumor Activity : Some hydrazine derivatives have shown potential in inhibiting tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.
- Antioxidant Properties : The ability to scavenge free radicals may contribute to its protective effects against oxidative stress.
- Enzyme Inhibition : Hydrazines can act as inhibitors for certain enzymes involved in metabolic pathways.
Research Findings
Recent studies have explored the biological activities of hydrazine derivatives, including this compound. Below are key findings:
- Anticancer Activity : In vitro studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been shown to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Antioxidant Activity : The compound demonstrated notable antioxidant activity in several assays, suggesting its potential use in protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
- Enzyme Interaction Studies : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression .
Case Studies
A series of case studies highlight the compound's potential therapeutic applications:
- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers such as Annexin V positivity and caspase activation.
- Neuroprotective Effects : Another study assessed the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. Results indicated that it significantly reduced cell death and oxidative stress markers, suggesting its potential for treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,6-Dimethyloxan-4-yl)hydrazine dihydrochloride, and how can purity be optimized?
- Methodological Guidance : Synthesis typically involves hydrazine derivatives reacting with carbonyl precursors under acidic conditions. For example, hydrazine hydrochlorides are often synthesized via nucleophilic substitution or condensation reactions. Purification can be achieved through recrystallization in ethanol or methanol, followed by vacuum drying. Purity validation (≥95%) should use HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Guidance : Employ a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm the oxane ring and hydrazine moiety.
- X-ray Diffraction : For crystal structure determination, reference CCDC datasets (e.g., CCDC 2032776 for analogous hydrazides) to compare hydrogen-bonding patterns .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₇H₁₇Cl₂N₂O, MW 239.79) .
Q. What are the optimal storage conditions to ensure stability?
- Methodological Guidance : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Stability studies show dihydrochloride salts are less prone to hydrolysis than sulfates or hydrates. Monitor degradation via HPLC every 6 months; decomposition products may include oxane ring-opened aldehydes .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?
- Methodological Guidance : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental data from analogous hydrazines (e.g., 3,5-dimethylphenylhydrazine hydrochloride) to validate nucleophilicity trends. Lattice energy calculations can further explain crystalline stability .
Q. What analytical techniques are suitable for studying its decomposition pathways under varying pH and temperature?
- Methodological Guidance :
- Kinetic Studies : Conduct accelerated degradation experiments at pH 1–12 (HCl/NaOH buffers) and 40–80°C. Monitor hydrazine release via derivatization with benzaldehyde (forming benzalazine) and UV quantification at 315 nm .
- LC-MS/MS : Identify degradation products (e.g., oxane ring cleavage products) using a C18 column and 0.1% formic acid/acetonitrile gradient .
Q. Which catalytic systems are effective for its decomposition into hydrogen or nitrogen-rich compounds?
- Methodological Guidance : Test transition-metal catalysts (e.g., Ni, Pt, or Ru nanoparticles) in aqueous or alcoholic media. For hydrogen production, optimize conditions at 80–100°C with 0.5–2.0 M HCl. Gas chromatography (TCD detector) quantifies H₂ yield, while IR spectroscopy tracks intermediate hydrazine complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
